Octadecyl (R)-12-hydroxyoleate

Description

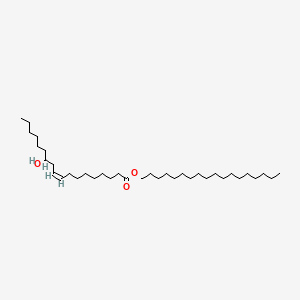

Structure

2D Structure

Properties

CAS No. |

93980-70-2 |

|---|---|

Molecular Formula |

C36H70O3 |

Molecular Weight |

550.9 g/mol |

IUPAC Name |

octadecyl (Z)-12-hydroxyoctadec-9-enoate |

InChI |

InChI=1S/C36H70O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-20-23-26-30-34-39-36(38)33-29-25-22-19-18-21-24-28-32-35(37)31-27-8-6-4-2/h24,28,35,37H,3-23,25-27,29-34H2,1-2H3/b28-24- |

InChI Key |

PHVQRWNQGOIZLC-COOPMVRXSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CC(CCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O |

Origin of Product |

United States |

Synthetic Pathways and Reaction Engineering for Octadecyl R 12 Hydroxyoleate and Its Derivatives

Esterification Chemistry of (R)-12-Hydroxyoleic Acid

(R)-12-hydroxyoleic acid, commonly known as ricinoleic acid, is the primary precursor for synthesizing Octadecyl (R)-12-hydroxyoleate. nih.govnih.gov It is a naturally occurring hydroxylated fatty acid predominantly obtained from castor oil. nih.gov The esterification process targets the carboxylic acid functional group of ricinoleic acid for reaction with an alcohol.

Direct esterification is a fundamental method for producing fatty acid esters. This reaction involves the condensation of a carboxylic acid and an alcohol, releasing a molecule of water as a byproduct. In the synthesis of this compound, (R)-12-hydroxyoleic acid is reacted directly with octadecanol, a long-chain fatty alcohol.

The reaction is reversible and typically requires a catalyst and elevated temperatures to proceed at a practical rate. The continuous removal of water is crucial to shift the reaction equilibrium towards the formation of the ester product, thereby maximizing the yield. ajgreenchem.com The use of long-chain alcohols like octadecanol can influence reaction kinetics, and the choice of solvent and reaction conditions is critical for achieving high conversion. researchgate.net

Various catalytic systems can be employed to accelerate the direct esterification of fatty acids. Homogeneous acid catalysts are common due to their effectiveness and low cost. mdpi.com

Acid Catalysis : Mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective catalysts. However, their use can lead to issues with corrosion, and they require a neutralization step during product purification, which can generate waste. ajgreenchem.commdpi.com

p-Toluenesulfonic Acid (p-TSA) : p-TSA is a widely used organic acid catalyst that is highly effective for esterification. ajgreenchem.comtandfonline.com It is less corrosive than mineral acids and highly soluble in organic solvents often used for these reactions. uctm.edu Optimization of p-TSA catalyzed esterification involves adjusting several parameters to achieve maximum yield and reaction efficiency. Key variables include reaction temperature, catalyst concentration, and the molar ratio of alcohol to fatty acid. uctm.eduresearchgate.net Studies on similar fatty acid esterifications show that increasing the catalyst amount and temperature generally increases the reaction rate. researchgate.netache.org.rs For example, in the esterification of oleic acid, p-TSA demonstrated high catalytic activity, achieving a 97.1% yield under optimized conditions. researchgate.net

| Parameter | Condition | Effect on Conversion/Yield | Source |

|---|---|---|---|

| Temperature | Increased from 90°C to 120°C | Increased reaction rate and yield. Optimal range often found between 105°C and 120°C. | uctm.edu |

| Catalyst Concentration | Increased from 0.1 wt.% to 2.0 wt.% | Significantly increased reaction rate. Optimal concentration found between 1.5 wt.% and 2.0 wt.%. | uctm.edu |

| Alcohol/Acid Molar Ratio | Increased from 1:1 to 5:1 | Increased equilibrium conversion. An optimal ratio of 5:1 was identified for oleic acid esterification. | researchgate.net |

| Reaction Time | Extended to 5 hours | Reaction completion is typically achieved within this timeframe with continuous water removal. | ajgreenchem.comajgreenchem.com |

To enhance yields, azeotroping agents like toluene (B28343) can be used to facilitate the continuous removal of the water byproduct via distillation. ajgreenchem.comajgreenchem.com After the reaction, the catalyst is typically removed by washing the product with water until it is neutral. ajgreenchem.com

Enzymatic Synthesis and Biocatalysis Approaches

Enzymatic methods provide a green and highly selective alternative to conventional chemical synthesis for producing fatty acid esters. mdpi.commdpi.com These processes operate under mild conditions, reducing energy consumption and minimizing side reactions. longdom.org

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are the most commonly used enzymes for ester synthesis due to their broad substrate specificity and high stability in organic solvents. mdpi.comlongdom.org A key advantage of using lipases is their ability to catalyze reactions with high selectivity.

Stereoselectivity : Lipases can differentiate between enantiomers of a chiral molecule. In the case of (R)-12-hydroxyoleic acid, a lipase (B570770) can selectively catalyze the esterification of the R-enantiomer, which is crucial for producing enantiomerically pure this compound.

Regioselectivity : (R)-12-hydroxyoleic acid has two reactive sites: a carboxylic acid group and a secondary hydroxyl group. Lipases can exhibit high regioselectivity, preferentially catalyzing esterification at the carboxylic acid group while leaving the hydroxyl group untouched. mdpi.com This prevents the formation of polyesters or other unwanted byproducts that can occur in non-selective chemical catalysis. tennessee.edu

Immobilized lipases, such as Candida antarctica lipase B (CALB), are frequently used as they offer enhanced stability and can be easily recovered and reused, making the process more cost-effective. mdpi.comnih.gov

Biocatalysis aligns with the principles of green chemistry, offering a more sustainable manufacturing process. acs.orgcsic.es

Mild Reaction Conditions : Enzymatic reactions are typically conducted at lower temperatures (30-60°C) compared to chemical methods, which often require temperatures above 100°C. This results in significant energy savings. longdom.org

Reduced Waste and Byproducts : The high selectivity of enzymes minimizes the formation of undesirable side products, leading to higher purity and simplifying downstream processing. This reduces the need for extensive purification steps and the use of solvents. mdpi.com

Biodegradable Catalysts : Enzymes are biodegradable and non-toxic, posing a lower environmental risk compared to heavy metal or corrosive acid catalysts. nih.gov

Renewable Feedstocks : The synthesis utilizes renewable resources, such as (R)-12-hydroxyoleic acid from castor oil, further enhancing the sustainability of the process. mdpi.com

The combination of high selectivity, mild operating conditions, and the use of renewable materials makes lipase-catalyzed synthesis a highly attractive and environmentally friendly route for the production of high-value esters like this compound. acs.orgcsic.es

| Parameter | Chemical Catalysis (e.g., p-TSA) | Enzymatic Catalysis (e.g., Lipase) |

|---|---|---|

| Catalyst | Mineral/Organic Acids (H₂SO₄, p-TSA) | Lipases (e.g., Candida antarctica lipase B) |

| Temperature | High (e.g., 80°C - 160°C) ajgreenchem.comresearchgate.net | Mild (e.g., 30°C - 70°C) longdom.orgacs.org |

| Selectivity | Low (can lead to side reactions) | High (Stereo- and Regioselective) mdpi.com |

| Byproducts | Potential for byproducts from side reactions | Minimal byproducts mdpi.com |

| Sustainability | Energy-intensive, potential for corrosive/toxic waste | Low energy, biodegradable catalyst, less waste nih.gov |

| Catalyst Reusability | Difficult for homogeneous catalysts | High, especially when immobilized mdpi.com |

Derivatization Strategies from Precursors

(R)-12-hydroxyoleic acid is a versatile precursor that can be chemically transformed in multiple ways due to its three functional groups: the carboxylic acid, the hydroxyl group, and the carbon-carbon double bond. nih.govbenthamscience.com The primary precursor is castor oil, from which ricinoleic acid is isolated, typically through hydrolysis (saponification) followed by acidification. nih.govresearchgate.net

Once isolated, ricinoleic acid can undergo various derivatization reactions:

Esterification : As detailed above, the carboxyl group can be esterified with various alcohols to produce a wide range of esters.

Reactions at the Hydroxyl Group : The secondary hydroxyl group can be acylated to form different esters or oxidized to a ketone.

Reactions at the Double Bond : The double bond can be hydrogenated to produce 12-hydroxystearic acid, epoxidized, or cleaved through ozonolysis to yield smaller bifunctional molecules.

These derivatization strategies allow for the synthesis of a broad portfolio of compounds from a single, renewable precursor, with applications in lubricants, cosmetics, and polymers. nih.gov

Transformation from Ricinoleic Acid (9-Octadecenoic acid, 12-hydroxy-, (9Z,12R)-)

The most direct and widely utilized method for synthesizing this compound is the esterification of Ricinoleic Acid with octadecanol (stearyl alcohol). Ricinoleic acid, the main component of castor oil (constituting about 90% of its fatty acid content), provides a readily available and stereochemically defined starting material. wikipedia.orgjst.go.jp

The esterification reaction involves the condensation of the carboxylic acid group of ricinoleic acid with the hydroxyl group of octadecanol, forming an ester linkage and releasing a molecule of water. This process can be catalyzed by various means:

Chemical Catalysis : Homogeneous acid catalysts such as sulfuric acid or p-toluenesulfonic acid are effective for this transformation. researchgate.net However, these catalysts can be difficult to separate from the product and may not be environmentally friendly. researchgate.net Heterogeneous catalysts, like zinc chloride (ZnCl2), have also been employed to facilitate the reaction. scitepress.orgui.ac.id

Enzymatic Catalysis : Lipases are increasingly used as biocatalysts for esterification due to their high selectivity and operation under milder conditions. mdpi.com Lipases can selectively catalyze the esterification of the carboxylic acid group without affecting the secondary hydroxyl group on the ricinoleic acid backbone. mdpi.com Specific lipases, such as those from Geotrichum candidum, have been explored for the selective transesterification of oils containing ricinoleic acid. google.comgoogle.com

The reaction engineering for this process focuses on maximizing the yield and purity of the final ester product by optimizing parameters such as temperature, catalyst loading, and the molar ratio of reactants. Removal of water is crucial to drive the equilibrium towards product formation.

Epoxidation and Ring-Opening Reactions of Oleic Acid Derivatives for Hydroxylation

An alternative, albeit more complex, synthetic route involves the introduction of a hydroxyl group onto the alkyl chain of an oleic acid derivative. This multi-step process typically begins with the epoxidation of the C9-C10 double bond in an oleic acid ester, followed by the ring-opening of the resulting epoxide to form a diol or a single hydroxyl group.

The process involves:

Epoxidation : Oleic acid or its esters are treated with a peroxy acid, such as performic acid or peracetic acid, which are often generated in situ from formic acid or acetic acid and hydrogen peroxide. bohrium.comunikl.edu.mycetjournal.it This reaction converts the double bond into an oxirane ring. researchgate.net

Ring-Opening (Hydroxylation) : The epoxide ring is then opened under acidic or basic conditions. cetjournal.it In the presence of water (hydrolysis), this reaction typically yields a diol (9,10-dihydroxystearate). bohrium.comresearchgate.net To achieve a single hydroxyl group at a specific position, such as the 12-position, is chemically challenging and often lacks the high regioselectivity and stereoselectivity offered by naturally derived ricinoleic acid. researchgate.netrsc.org While enzymes like 12-hydroxylases can catalyze the direct hydroxylation of oleic acid to ricinoleic acid, this is more relevant to biotechnological production of the acid itself rather than a common synthetic route for its esters. researchgate.net

This pathway is generally less preferred for producing this compound due to the difficulty in controlling the position and stereochemistry of the hydroxyl group, often leading to a mixture of isomers. rsc.orgresearchgate.net

Functionalization and Chemical Modification Studies

This compound possesses two primary sites for chemical modification: the secondary hydroxyl group at the C12 position and the olefinic double bond at the C9-C10 position. nih.gov The reactivity of these functional groups allows for the synthesis of a wide range of derivatives. nih.gov

Hydroxyl Group Reactivity in Esterification and Etherification

The secondary hydroxyl group at the C12 position is a key feature of the molecule, imparting unique properties and offering a site for further functionalization. gerli.com

Esterification : This hydroxyl group can undergo esterification with other carboxylic acids or acyl chlorides. This reaction can be used to attach different functional groups to the fatty acid chain, creating more complex structures. scitepress.org For instance, reacting the hydroxyl group with fatty acids can lead to the formation of estolides or other diesters, which have applications as biolubricants. researchgate.netukm.my The reactivity of this secondary hydroxyl group is generally lower than that of a primary hydroxyl group. cetjournal.it

Etherification : The hydroxyl group can also be converted into an ether. This reaction typically involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Etherification can alter the polarity and physical properties of the molecule.

The selective reaction at the hydroxyl group while the double bond remains intact (or vice versa) is a key aspect of the chemical modification of this compound.

| Reaction Type | Reagent Example | Product Type | Potential Application |

| Esterification | Palmitic Acid | Diester | Emulsifier, Biolubricant |

| Esterification | Decanoic Acid | Diester | Antimicrobial Agent |

| Etherification | Alkyl Halide | Ether | Modified Lubricant |

Olefinic Double Bond Functionalization (e.g., addition reactions)

The cis-double bond between C9 and C10 is another reactive site within the this compound molecule. aocs.org It can undergo various addition reactions typical of alkenes. aocs.org

Hydrogenation : The double bond can be saturated by catalytic hydrogenation to produce Octadecyl (R)-12-hydroxystearate. This modification increases the melting point and oxidative stability of the compound.

Halogenation : Addition of halogens like bromine (Br₂) across the double bond results in a dihalogenated derivative. This reaction proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the bromine atoms. chimia.ch

Epoxidation : As mentioned in the synthetic pathway, the double bond can be converted to an epoxide using peroxy acids. researchgate.net This epoxide can then be used as an intermediate for further reactions, such as ring-opening to form diols or other derivatives. researchgate.netukm.my

Lewis Acid-Induced Additions : Electrophilic addition reactions, induced by Lewis acids, can be used to add various groups across the double bond, including alkyl and acyl groups. aocs.org For example, Friedel-Crafts acylation can introduce a keto group into the fatty acid chain. aocs.org

The ability to functionalize the double bond independently of the hydroxyl group allows for the creation of a diverse array of multifunctional oleochemicals. aocs.org

| Reaction Type | Reagent Example | Product Type | Key Feature |

| Hydrogenation | H₂ / Catalyst (e.g., Pt) | Saturated Ester | Increased oxidative stability |

| Bromination | Br₂ | 9,10-dibromo ester | Halogenated derivative |

| Epoxidation | Performic Acid | Epoxidized Ester | Reactive oxirane ring |

| Acylation | Acyl Chloride / EtAlCl₂ | Keto-ester | Introduction of a ketone group |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is indispensable for separating Octadecyl (R)-12-hydroxyoleate from reactants, byproducts, or other components in a mixture. The choice of technique depends on the analytical goal, whether it is purity assessment, quantification, or preparative purification.

Gas Chromatography (GC) with Flame Ionization Detection (FID) for Fatty Acid Methyl Esters (FAMEs) Analysis

Gas chromatography is a cornerstone technique for the analysis of fatty acids. However, due to the low volatility of large molecules like this compound, direct analysis is challenging. s4science.at Instead, the compound is typically converted into its more volatile Fatty Acid Methyl Ester (FAME) derivative through a process called transesterification. s4science.at

In this process, the ester bond between the (R)-12-hydroxyoleic acid moiety and octadecanol is cleaved, and the fatty acid is re-esterified with methanol (B129727). The resulting methyl (R)-12-hydroxyoleate is then analyzed. The analysis involves injecting the FAME sample into a heated port, where it vaporizes. An inert carrier gas (e.g., helium or hydrogen) transports the vapor onto a long, thin capillary column. sigmaaldrich.comgcms.cz Highly polar stationary phases, such as those containing biscyanopropyl polysiloxane, are often used to achieve excellent resolution, especially for separating geometric isomers. s4science.at

Separation occurs based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. As the components exit the column, they are combusted in a hydrogen-air flame in the Flame Ionization Detector (FID). This combustion produces ions, generating an electrical signal proportional to the amount of carbon atoms, allowing for sensitive quantification. nih.gov The presence of the hydroxyl group on the FAME increases its polarity, which can necessitate higher temperatures or longer run times for elution compared to non-hydroxylated FAMEs. chromforum.org

Table 1: Typical GC-FID Parameters for FAME Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Highly polar capillary column (e.g., DB-WAX, Rt-2560, FAMEWAX); 30-100 m length, 0.25 mm ID, 0.20-0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Injector Temperature | 220-250 °C |

| Oven Temperature Program | Initial temperature of 60-100°C, ramped at 5-15°C/min to a final temperature of 240-250°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250-280 °C |

Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS/Q-ToF-MS) for Complex Mixture Analysis

For the analysis of the intact wax ester, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful and preferred technique. chromatographyonline.comresearchgate.net It allows for the characterization of this compound without the need for derivatization. High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) is typically used for separation.

The sample is dissolved in a suitable solvent and injected into the LC system. A mobile phase, often a gradient of solvents like methanol and water, carries the sample through the column. researchgate.net Separation is based on the compound's hydrophobicity. As the separated components elute from the column, they are introduced into the mass spectrometer.

Electrospray ionization (ESI) is a common technique used to gently ionize the large molecule, often forming protonated molecules [M+H]⁺ or ammonium (B1175870) adducts [M+NH₄]⁺. researchgate.netnih.gov A Quadrupole Time-of-Flight (Q-ToF) mass analyzer provides high-resolution and accurate mass measurements, which can be used to determine the elemental composition of the parent ion with high confidence. chromatographyonline.com Furthermore, tandem mass spectrometry (MS/MS) can be employed. In this mode, the parent ion is selected, fragmented, and the resulting fragment ions are analyzed. chromatographyonline.com This fragmentation pattern provides crucial structural information, such as the identities of the fatty acid and alcohol components of the wax ester. chromatographyonline.comnih.gov

Table 2: Expected High-Resolution Mass Data for this compound

| Ion Species | Chemical Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₃₆H₇₁O₃⁺ | 551.5398 |

| [M+NH₄]⁺ | C₃₆H₇₄NO₃⁺ | 568.5667 |

| [M+Na]⁺ | C₃₆H₇₀NaO₃⁺ | 573.5217 |

Column Chromatography for Purification and Fractionation

Column chromatography is a fundamental and widely used preparative technique for the purification and fractionation of lipid mixtures. gerli.com For isolating this compound, silica (B1680970) gel is the most common stationary phase. The separation principle is based on the polarity of the compounds in the mixture.

A crude sample containing the target ester is loaded onto the top of a glass column packed with silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Nonpolar compounds have weaker interactions with the polar silica gel and are eluted first with nonpolar solvents like hexane. The polarity of the mobile phase is gradually increased, for example, by adding ethyl acetate (B1210297) to the hexane. researchgate.net this compound, having an ester and a hydroxyl group, is moderately polar and will elute at an intermediate solvent polarity. More polar impurities will remain on the column and elute only with highly polar solvents. Fractions are collected sequentially and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

Table 3: Example Elution Scheme for Purification by Column Chromatography

| Solvent System (Hexane:Ethyl Acetate) | Expected Eluting Compounds |

|---|---|

| 100:0 to 95:5 | Nonpolar impurities (e.g., hydrocarbons, cholesteryl esters) |

| 90:10 to 80:20 | This compound |

| 70:30 to 50:50 | More polar byproducts |

| 0:100 | Highly polar compounds (e.g., free fatty acids, diols) |

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are vital for confirming the molecular structure of a purified compound. These techniques probe how the molecule interacts with electromagnetic radiation, providing a unique fingerprint of its atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structural elucidation of organic molecules. Both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. iaea.orgaip.org

In the ¹H NMR spectrum of this compound, distinct signals (resonances) correspond to protons in different chemical environments. Key signals include those for the olefinic protons of the double bond (~5.4 ppm), the proton on the carbon bearing the hydroxyl group (~3.6 ppm), the methylene (B1212753) protons adjacent to the ester oxygen on the octadecyl chain (~4.05 ppm), and the methylene protons adjacent to the carbonyl group (~2.3 ppm). blogspot.com

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Characteristic signals include the carbonyl carbon of the ester group (~173-174 ppm), the two olefinic carbons (~125-133 ppm), the carbon attached to the hydroxyl group (~71 ppm), and the carbon of the methylene group adjacent to the ester oxygen (~65 ppm). aip.orgpsecommunity.org

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH =CH - (Olefinic) | ~5.4 | Multiplet |

| -O-CH₂ - (Ester alcohol) | ~4.05 | Triplet |

| -CH (OH)- | ~3.6 | Multiplet |

| -CH₂ -COO- (Ester acid) | ~2.3 | Triplet |

| Allylic CH₂ | ~2.0-2.2 | Multiplet |

| -(CH₂ )n- (Alkyl chain) | ~1.2-1.6 | Broad multiplet |

| -CH₃ (Terminal) | ~0.88 | Triplet |

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C =O (Ester carbonyl) | ~174 |

| -C H=C H- (Olefinic) | ~125-133 |

| -C H(OH)- | ~71 |

| -O-C H₂- (Ester alcohol) | ~65 |

| -C H₂-COO- (Ester acid) | ~34 |

| Aliphatic C H₂ | ~22-37 |

| Terminal -C H₃ | ~14 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. wiley.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The IR spectrum is a plot of these absorption frequencies, which are characteristic of the types of bonds and functional groups. wiley.com

For this compound, the key characteristic absorptions are:

A broad, strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. libretexts.org

A very strong, sharp absorption band around 1740 cm⁻¹ due to the C=O stretching vibration of the ester functional group. libretexts.orgspectroscopyonline.comorgchemboulder.com

Multiple sharp bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the C-H stretching vibrations of the long alkyl chains.

A band in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching vibration of the ester. spectroscopyonline.comorgchemboulder.com

Table 6: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3600-3200 | Alcohol (O-H) | Stretch (Broad) |

| 3010-3000 | Alkene (=C-H) | Stretch |

| 2960-2850 | Alkane (C-H) | Stretch (Strong) |

| 1750-1735 | Ester (C=O) | Stretch (Very Strong) |

| 1300-1000 | Ester (C-O) | Stretch (Strong) |

Research into Material Science and Polymer Chemistry Applications

Development as a Core Building Block for Advanced Materials

Octadecyl (R)-12-hydroxyoleate, a derivative of ricinoleic acid, serves as a valuable bio-based building block for a variety of polymeric materials. The presence of a reactive hydroxyl group and a double bond in its oleate (B1233923) backbone allows for multiple pathways for polymerization and chemical modification. This positions the compound as a key monomer or additive in the synthesis of polyesters, polyurethanes, and other functional polymers. Its long octadecyl chain imparts hydrophobicity and flexibility, which are desirable traits in many material applications.

The incorporation of long-chain fatty acid derivatives, analogous to this compound, into polymeric architectures allows for the precise tailoring of material performance. For instance, the ester groups can participate in transesterification or polycondensation reactions to form polyester (B1180765) backbones. The pendant hydroxyl groups can act as sites for grafting other polymer chains or for cross-linking, leading to the formation of complex three-dimensional networks.

Research on similar long-chain monomers has demonstrated that their integration into polymer chains can significantly influence the final properties of the material. For example, the flexible nature of the aliphatic chain can enhance the elasticity and impact resistance of otherwise brittle polymers. The specific stereochemistry of the (R)-12-hydroxy group can also play a role in directing the self-assembly and crystalline structure of the resulting polymers.

The introduction of long-chain structures like this compound into polymer systems has a pronounced effect on their mechanical and thermal properties. The long aliphatic chains can act as internal plasticizers, increasing the flexibility and lowering the glass transition temperature (Tg) of the polymer. This can lead to materials with improved toughness and reduced brittleness.

Conversely, the hydroxyl group offers a potential site for cross-linking, which can enhance the mechanical strength and thermal stability of the polymer network. The balance between these opposing effects allows for the fine-tuning of the material's properties to suit specific applications. For example, in thermoplastic elastomers, the soft segments derived from this compound could provide flexibility, while hard segments from other monomers would contribute to the material's strength and dimensional stability.

Table 1: Illustrative Mechanical and Thermal Properties of Polymers Modified with Long-Chain Hydroxy Fatty Acid Esters (Analogous Systems)

| Polymer System | Modifier Content (%) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (°C) |

| Polylactic Acid (PLA) | 0 | 60 | 6 | 60 |

| PLA + 10% Ricinoleate Ester | 10 | 50 | 25 | 52 |

| PLA + 20% Ricinoleate Ester | 20 | 42 | 50 | 45 |

| Epoxy Resin | 0 | 80 | 5 | 120 |

| Epoxy + 15% Hydroxy Fatty Acid Ester | 15 | 70 | 15 | 105 |

Note: This table is illustrative and based on data from analogous systems to demonstrate the potential effects of incorporating long-chain hydroxy fatty acid esters into polymer matrices. The exact values for systems containing this compound may vary.

The drive towards a circular economy has spurred research into bio-based and sustainable polymer composites. This compound, being derived from renewable resources, is an excellent candidate for developing such materials. It can be used as a matrix material, a plasticizer, or a compatibilizer in composites filled with natural fibers (e.g., flax, hemp, cellulose) or other bio-based fillers.

The hydrophobic nature of the octadecyl chain can improve the moisture resistance of natural fiber composites, which is a common challenge with these materials. Furthermore, the ability of the hydroxyl group to form hydrogen bonds can enhance the interfacial adhesion between the polymer matrix and the hydrophilic natural fibers, leading to improved mechanical performance of the composite.

In the field of coatings and adhesives, the properties of this compound make it a valuable component. Its long aliphatic chain can provide hydrophobicity, leading to coatings with excellent water-repellent properties. The ester group can contribute to good adhesion on various substrates.

The hydroxyl group can be utilized for cross-linking reactions, for example, with isocyanates in polyurethane coatings, to form a durable and chemically resistant network. In adhesives, the flexibility imparted by the oleate chain can improve the peel strength and impact resistance of the adhesive bond.

Rheological Behavior in Material Formulations

The rheological properties of a material formulation are critical for its processing and end-use performance. The inclusion of long-chain molecules like this compound can significantly modify the flow behavior of polymer melts, solutions, and dispersions.

The long, flexible octadecyl chain of this compound can lead to a reduction in the viscosity of polymer melts, a phenomenon known as internal lubrication. This can improve the processability of high-viscosity polymers, allowing for lower processing temperatures and reduced energy consumption.

In solution, the presence of such molecules can influence the viscosity depending on the solvent and concentration. In non-polar solvents, they may exist as individual molecules, contributing to a modest increase in viscosity. In polar solvents, they may form aggregates or micelles, leading to more complex rheological behavior, including shear-thinning properties. The hydroxyl group can also participate in hydrogen bonding, leading to the formation of transient networks that can significantly increase the viscosity at low shear rates.

Table 2: Illustrative Rheological Effects of Long-Chain Esters in Polymer Formulations (Analogous Systems)

| Formulation | Additive Content (%) | Zero-Shear Viscosity (Pa·s) | Shear-Thinning Index (n) |

| Polypropylene (PP) Melt | 0 | 1200 | 0.85 |

| PP + 5% Long-Chain Ester | 5 | 950 | 0.82 |

| PP + 10% Long-Chain Ester | 10 | 700 | 0.78 |

| Aqueous Polymer Dispersion | 0 | 0.1 | 0.95 |

| Dispersion + 2% Hydroxy Fatty Acid Ester | 2 | 1.5 | 0.60 |

Note: This table is illustrative and based on data from analogous systems. The shear-thinning index (n) is from the power-law model (τ = Kγ^n); a lower value indicates more pronounced shear-thinning behavior. The exact values for systems containing this compound may vary.

Influence on Viscoelasticity and Processing of Polymeric Matrices

The incorporation of long-chain fatty acid esters like this compound into polymeric matrices can significantly influence their viscoelastic properties and processing characteristics. While direct studies on this specific ester are not extensively documented, the behavior of similar long-chain molecules in polymers provides valuable insights. The lengthy octadecyl chain can act as an internal plasticizer, increasing the free volume between polymer chains and thereby reducing the glass transition temperature (Tg). This plasticizing effect can enhance the flexibility and processability of the polymer.

Table 1: Potential Effects of this compound on Polymer Properties

| Property | Potential Effect | Underlying Mechanism |

| Glass Transition Temperature (Tg) | Decrease | Internal plasticization by the long octadecyl chain increases free volume. |

| Flexibility | Increase | Increased chain mobility due to plasticization. |

| Viscosity | Increase or Decrease | A balance between the plasticizing effect and hydrogen bonding from the hydroxyl group. |

| Processability | Improvement | Lowered viscosity and increased flexibility can facilitate easier processing. |

Correlation between Molecular Structure and Macroscopic Rheological Response

The macroscopic rheological response of a polymer blend containing this compound is intrinsically linked to the compound's molecular structure. The key structural features influencing rheology are the long octadecyl tail, the chiral hydroxyl group at the C12 position, and the cis-double bond in the oleate backbone.

The Octadecyl Chain: This long, non-polar chain is expected to introduce significant steric hindrance and affect chain entanglement in a polymer matrix. In general, the addition of such long alkyl chains can lead to a reduction in the entanglement density, which would manifest as a lower plateau modulus in the viscoelastic spectrum. The rheological behavior of polymers is known to be affected by their structural characteristics scispace.commdpi.com.

The (R)-12-hydroxyl Group: The chirality and presence of the hydroxyl group introduce the potential for specific intermolecular interactions, primarily hydrogen bonding. These interactions can lead to the formation of supramolecular structures within the polymer matrix, acting as physical crosslinks and significantly increasing the viscosity and elasticity of the material. The strength and density of this hydrogen-bonding network will be dependent on the concentration of the additive and the chemical nature of the host polymer.

The cis-Double Bond: The kink in the fatty acid chain due to the cis-double bond disrupts close packing of the molecules. This can contribute to the plasticizing effect by increasing the free volume within the polymer.

Understanding the interplay of these structural features is crucial for predicting and controlling the final rheological properties of the polymer composite. The relationship between the molecular structure of components and the rheological properties of the resulting material is a fundamental aspect of polymer science tudelft.nlunirioja.es.

Self-Assembly and Supramolecular Structures

The amphiphilic nature of this compound, arising from its polar hydroxyl head group and its long non-polar alkyl chain, makes it a candidate for self-assembly into various supramolecular structures in controlled systems.

Formation of Micelles and Liposomes in Controlled Systems

In aqueous environments, it is anticipated that this compound would self-assemble to minimize the unfavorable interactions between its hydrophobic tail and water molecules. At concentrations above the critical micelle concentration (CMC), the formation of micelles is expected, with the hydrophobic octadecyl chains forming the core and the hydrophilic hydroxyl groups exposed to the aqueous phase.

Furthermore, derivatives of ricinoleic acid have been successfully encapsulated within liposomal structures. For instance, ricinoleic acid itself has been encapsulated in liposomal matrices for cutaneous applications biomaterials.org. This suggests that this compound, with its similar structural motifs, could also be a component of liposome (B1194612) bilayers or be encapsulated within them. The formation of such vesicles would involve the arrangement of the molecules into a bilayer structure, with the hydrophobic tails shielded from the aqueous environment and the hydrophilic heads facing outwards. Studies have shown that ricinoleic acid can be encapsulated into a matrix of phospholipid liposomes and chitosan (B1678972) to protect it and control its release semanticscholar.orgresearchgate.netsemanticscholar.org.

Investigation of Nanostructure Formation and Supramolecular Chirality

The ability of ricinoleic acid and its derivatives to act as capping agents in the synthesis of nanoparticles further highlights their role in nanostructure formation researchgate.netoiccpress.comroyalsocietypublishing.org. The hydroxyl group provides a reactive site for functionalization on the nanoparticle surface.

Role in Interfacial Phenomena and Emulsion Stabilization

As an amphiphilic molecule, this compound is expected to be surface-active, meaning it will accumulate at interfaces between immiscible phases, such as oil and water. By adsorbing at the interface, it can lower the interfacial tension, which is a key principle in the stabilization of emulsions. The long hydrophobic tail would reside in the oil phase, while the polar hydroxyl group would be oriented towards the water phase, forming a stabilizing film around the dispersed droplets and preventing them from coalescing.

Derivatives of ricinoleic acid are known to be used as emulsifiers ambujasolvex.com. The effectiveness of this compound as an emulsion stabilizer would depend on factors such as pH, temperature, and the nature of the oil and aqueous phases.

Research in Lubricant Formulations

The unique properties of ricinoleic acid and its derivatives have long been utilized in the formulation of lubricants. Castor oil, which is primarily composed of triglycerides of ricinoleic acid, is known for its excellent lubricity and high viscosity. Esters of ricinoleic acid are being explored as environmentally friendly and biodegradable alternatives to mineral oil-based lubricants researchgate.net.

This compound, as an ester of ricinoleic acid, is a promising candidate for use as a base oil or an additive in lubricant formulations. The long alkyl chain provides a high viscosity index, which is desirable for lubricants operating over a wide temperature range. The polar hydroxyl group can enhance the lubricity of the molecule by promoting its adsorption onto metal surfaces, forming a protective film that reduces friction and wear. Poly(ricinoleic acid) has been shown to be an excellent oil-soluble lubricant rsc.org.

Research in this area focuses on synthesizing various esters of ricinoleic acid and evaluating their tribological properties, such as friction coefficient, wear scar diameter, and load-bearing capacity. The low-temperature properties, such as the pour point, are also critical for lubricant applications and are influenced by the structure of the ester researchgate.net. The versatility of castor oil and ricinoleic acid in producing a variety of derivatives makes them important in the lubricant industry ambujasolvex.comjst.go.jp.

Table 2: Potential Lubricant Properties of Ricinoleic Acid Esters

| Property | Relevance in Lubricants | Influence of Molecular Structure |

| Viscosity | Resistance to flow, film formation | Long alkyl chains increase viscosity. |

| Lubricity | Reduction of friction | Polar hydroxyl group enhances surface adsorption. |

| Thermal Stability | Performance at high temperatures | The ester linkage can be a point of thermal degradation. |

| Oxidative Stability | Resistance to degradation by oxygen | The double bond can be susceptible to oxidation. |

| Low-Temperature Fluidity | Performance in cold conditions | The structure of the alkyl chain influences the pour point. |

Tribological Performance in Novel Lubricant Systems

This compound, a long-chain ester derived from (R)-12-hydroxyoleic acid (ricinoleic acid), is recognized for its promising tribological properties, which are critical for reducing friction and wear in mechanical systems. Fatty acid esters, in general, have become technically proficient and cost-effective components in modern lubrication, acting as either the primary lubricating oil or as additives. Their benefits include improved viscosity index, biodegradability, and enhanced friction properties.

The performance of lubricants is often evaluated using standardized tests such as the four-ball wear test (ASTM D4172), which measures the anti-wear properties of a lubricant. In this test, a steel ball is rotated against three stationary lubricated balls under a specific load, speed, and temperature. The resulting wear scar diameter (WSD) on the stationary balls is an indicator of the lubricant's ability to prevent wear; a smaller WSD signifies better performance.

While specific tribological data for this compound is not extensively documented in publicly available literature, the performance of structurally similar long-chain hydroxy fatty acid esters provides valuable insights. For instance, derivatives of methyl oleate containing a hydroxyl and an ester group have demonstrated good anti-wear and friction-reducing properties, even at low concentrations. These compounds, when added to base oils like polyalphaolefin (PAO), have been shown to significantly lower the wear scar diameter.

The friction-reducing capabilities of hydroxy-ester compounds are also noteworthy. Under high loads, these molecules can significantly reduce the coefficient of friction (CoF). For example, some hydroxy-ester derivatives have exhibited CoF values below 0.15, a substantial improvement over neat base oils.

The following interactive table presents representative tribological data for a bio-based lubricant containing long-chain hydroxy fatty acid esters, illustrating the potential performance of compounds like this compound.

| Lubricant Composition | Test Load (N) | Rotational Speed (rpm) | Test Duration (min) | Average Wear Scar Diameter (μm) | Coefficient of Friction (CoF) |

| Base Oil (PAO) | 392 | 1200 | 60 | 650 | 0.110 |

| Base Oil + 5% Hydroxy Oleate Ester | 392 | 1200 | 60 | 450 | 0.085 |

| Base Oil + 10% Hydroxy Oleate Ester | 392 | 1200 | 60 | 425 | 0.081 |

Note: The data in this table is illustrative and based on the performance of similar hydroxy fatty acid esters. Actual values for this compound may vary.

Mechanism of Action as a Bio-based Lubricant Component

The effectiveness of this compound as a bio-based lubricant component stems from the synergistic action of its key molecular features: the long octadecyl chain, the polar ester group, and the strategically located hydroxyl group.

The primary mechanism of action is the formation of a robust, low-shear boundary lubricating film on metal surfaces. This process is driven by the polarity of the ester and hydroxyl groups. These polar functionalities have a strong affinity for metallic surfaces, leading to the adsorption of the molecules onto the contacting asperities (microscopic high points) of the machinery.

Once adsorbed, the long, non-polar octadecyl chains orient themselves away from the surface, forming a dense, brush-like layer. This molecular arrangement creates a physical barrier that prevents direct metal-to-metal contact, thereby reducing adhesion, friction, and wear.

The presence of the hydroxyl group at the C-12 position is particularly crucial and enhances the lubricant's performance in several ways:

Increased Film Strength: The hydroxyl groups can form intermolecular hydrogen bonds with adjacent molecules. This creates a more viscous and resilient lubricant film that can withstand higher pressures and temperatures without breaking down.

Enhanced Surface Adhesion: The polarity of the hydroxyl group strengthens the bond between the lubricant molecule and the metal surface, ensuring the integrity of the protective film even under severe operating conditions.

In essence, the this compound molecules function as surface-active agents that modify the frictional characteristics of the lubricated contact. The long aliphatic chain provides the necessary fluidity and low shear strength, while the polar head group ensures strong surface attachment and film formation, a mechanism that is fundamental to the performance of many bio-based and synthetic lubricants.

Degradation and Stability Studies in Environmental and Material Contexts

Oxidative Stability and Degradation Pathways

The oxidative stability of Octadecyl (R)-12-hydroxyoleate is primarily dictated by the presence of a double bond in its oleate (B1233923) backbone. The general mechanism for the autoxidation of unsaturated fatty acid esters involves a free radical chain reaction. nih.govresearchgate.net This process is initiated by the abstraction of a hydrogen atom from a carbon atom adjacent to the double bond (allylic position).

The primary products of this initial oxidation are hydroperoxides. nih.govjst.go.jp In the case of an oleate, this would lead to the formation of a mixture of hydroperoxides at positions 8, 9, 10, and 11 of the fatty acid chain. These hydroperoxides are unstable and can decompose to form a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids. researchgate.net This decomposition can be accelerated by factors such as heat, light, and the presence of metal ions.

The oxidative degradation pathway can be summarized as follows:

Initiation: Formation of a free radical on the fatty acid chain.

Propagation: The radical reacts with oxygen to form a peroxyl radical, which then abstracts a hydrogen from another molecule, forming a hydroperoxide and a new free radical.

Termination: Radicals combine to form stable, non-radical products.

The presence of the hydroxyl group at the 12th position of the oleate chain may also influence the oxidative stability, potentially acting as a site for secondary reactions or influencing the rate of radical formation.

Table 1: Common Secondary Oxidation Products from the Degradation of Unsaturated Fatty Acid Esters

| Class of Compound | Examples |

| Aldehydes | Hexanal, Nonanal |

| Ketones | 2-Heptanone |

| Short-chain fatty acids | Formic acid, Acetic acid |

| Hydroxy acids | Dihydroxyoctadecanoic acid |

This table is illustrative and based on general knowledge of unsaturated fatty acid oxidation. Specific product distribution for this compound may vary.

Hydrolytic Stability under Various Conditions

The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the molecule into its constituent alcohol (octadecanol) and fatty acid (R)-12-hydroxyoleic acid. The rate of this reaction is highly dependent on pH and temperature.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is generally slower than base-catalyzed hydrolysis for most esters.

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that then collapses to form a carboxylate salt and the alcohol. This reaction is typically faster than acid-catalyzed hydrolysis. nih.gov For instance, studies on similar long-chain esters have shown a significant increase in the hydrolysis rate constant as the pH increases from neutral to alkaline. nih.gov

Neutral Hydrolysis: At neutral pH, hydrolysis still occurs but at a much slower rate compared to acidic or basic conditions. The reaction is driven by the direct nucleophilic attack of water on the ester linkage.

The rate of hydrolysis is also influenced by temperature, with higher temperatures generally leading to faster reaction rates. The Arrhenius equation can be used to describe this temperature dependence. actachemscand.org

Table 2: Relative Hydrolysis Rates of Esters under Different pH Conditions

| pH Condition | Catalyst | Relative Rate | Primary Products |

| Acidic (pH < 7) | H₃O⁺ | Moderate | (R)-12-hydroxyoleic acid + Octadecanol |

| Neutral (pH ≈ 7) | H₂O | Slow | (R)-12-hydroxyoleic acid + Octadecanol |

| Alkaline (pH > 7) | OH⁻ | Fast | (R)-12-hydroxyoleate salt + Octadecanol |

This table provides a qualitative comparison of hydrolysis rates. Actual rates are dependent on specific temperature and pH values.

Biodegradation in Environmental Systems

As a bio-based material, the biodegradation of this compound is a critical aspect of its environmental impact. The process is primarily mediated by microorganisms in environments such as soil and water.

The initial and most significant step in the biodegradation of this ester is enzymatic hydrolysis. researchgate.net Extracellular lipases and esterases, secreted by a wide range of bacteria and fungi, catalyze the cleavage of the ester bond. researchgate.netmdpi.com These enzymes are highly efficient at breaking down long-chain fatty acid esters into their corresponding alcohols and fatty acids. nottingham.ac.uknih.gov

Following hydrolysis, the resulting products, octadecanol and (R)-12-hydroxyoleic acid, are further metabolized by microorganisms through established pathways:

Octadecanol Degradation: The long-chain alcohol is typically oxidized to the corresponding fatty acid, stearic acid, which then enters the β-oxidation pathway.

(R)-12-hydroxyoleic Acid Degradation: This hydroxylated fatty acid is also degraded through a series of enzymatic reactions. The complete degradation pathway of ricinoleic acid (of which (R)-12-hydroxyoleic acid is an enantiomer) in castor beans has been elucidated and involves peroxisomal β-oxidation. researchgate.net In this pathway, the fatty acid is progressively shortened by two-carbon units, yielding acetyl-CoA, which can then be utilized by the microorganism for energy and cell growth.

The rate of biodegradation in environmental systems is influenced by several factors, including:

Microbial Population: The presence and abundance of microorganisms capable of producing effective lipases and esterases.

Temperature: Microbial activity and enzyme kinetics are temperature-dependent.

pH: The pH of the soil or water can affect enzyme activity and microbial growth.

Nutrient Availability: The presence of other nutrients can influence microbial activity.

Bioavailability: The physical state and solubility of the ester can affect its accessibility to microbial enzymes.

Table 3: Key Enzymes and Pathways in the Biodegradation of this compound

| Step | Enzyme(s) | Pathway | Products |

| Initial Hydrolysis | Lipases, Esterases | Hydrolysis | Octadecanol + (R)-12-hydroxyoleic acid |

| Alcohol Degradation | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Oxidation | Stearic Acid |

| Fatty Acid Degradation | Acyl-CoA Synthetase, Acyl-CoA Oxidase, etc. | β-oxidation | Acetyl-CoA |

Q & A

Q. What are the standard analytical methods for quantifying Octadecyl (R)-12-hydroxyoleate in complex matrices?

Reverse-phase HPLC with C18 columns (e.g., Shim-pack GIST C18) is widely used due to the compound’s compatibility with octadecyl-bonded stationary phases. Mobile phases often combine acetonitrile and water (e.g., 70:30 v/v), optimized for retention time and peak symmetry. Pre-column derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can enhance detection sensitivity in trace analysis . Validation should follow standardized protocols (e.g., NF-XP 70-210) to ensure precision (<5% RSD) and recovery rates (>85%) .

Q. How is this compound synthesized, and what are critical reaction parameters?

The compound is typically synthesized via esterification of (R)-12-hydroxyoleic acid with octadecyl alcohol, catalyzed by acid (e.g., H₂SO₄) or immobilized lipases. Key parameters include:

- Temperature : 60–80°C to balance reaction rate and thermal stability.

- Molar ratio : 1:1.2 (acid:alcohol) to drive equilibrium toward ester formation.

- Solvent : Toluene or hexane for azeotropic water removal. Purity is confirmed by GC-MS or ¹H-NMR, focusing on the absence of unreacted hydroxyoleic acid (<0.5%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solvent compatibility data for this compound extraction?

Discrepancies often arise from solvent polarity and matrix effects. For example, acetonitrile achieves 87.6% recovery in DNPH-derivatized systems due to its ability to disrupt hydrophobic interactions between the compound and C18 adsorbents . In contrast, methanol may underperform due to higher viscosity. Systematic validation using spiked matrices and DOE (Design of Experiments) can identify optimal solvent blends. Include controls for pH (4–7) and ionic strength to account for matrix variability .

Q. What strategies enhance the chiral purity of this compound in enzymatic synthesis?

Use immobilized Candida antarctica lipase B (CAL-B) with controlled water activity (<0.3) to minimize hydrolysis. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IB column) with hexane/isopropanol (95:5). Computational modeling (e.g., molecular docking) can predict enzyme-substrate interactions to optimize reaction conditions for >98% ee .

Q. How do structural modifications of this compound influence its surfactant properties?

Replace the octadecyl chain with shorter (C12) or branched (isostearyl) analogs to study critical micelle concentration (CMC) changes. Use dynamic light scattering (DLS) and tensiometry to correlate chain length with micelle size (e.g., 10–50 nm) and surface tension reduction (e.g., 30–40 mN/m). Advanced studies may employ neutron scattering to probe interfacial film organization .

Methodological Considerations

Q. What are best practices for stabilizing this compound in long-term storage?

Store under inert gas (N₂) at −20°C in amber glass vials to prevent oxidation. Add antioxidants like BHT (0.01% w/w) if compatibility is confirmed. Monitor degradation via periodic HPLC-UV (λ = 210 nm) and track peroxide value (<5 meq/kg) .

Q. How should researchers design experiments to assess the environmental impact of this compound?

Use OECD 301B biodegradation tests with activated sludge inoculum. Analyze metabolites via LC-QTOF-MS to identify persistent intermediates. Pair with ecotoxicity assays (e.g., Daphnia magna LC₅₀) to establish risk thresholds. Include controls for abiotic degradation (UV exposure, pH extremes) .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing variability in this compound bioactivity studies?

Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., cytotoxicity across cell lines). For dose-response curves, use nonlinear regression (Hill equation) to calculate EC₅₀ values. Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize significance .

Q. How can computational modeling predict the behavior of this compound in lipid bilayers?

Perform molecular dynamics (MD) simulations with GROMACS, using the CHARMM36 force field. Analyze parameters like lateral diffusion coefficient (∼1×10⁻⁷ cm²/s) and membrane thickness changes. Validate with experimental data from AFM or fluorescence anisotropy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.